Hexapeptide-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Hexapeptide-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-33, a synthetic peptide with the amino acid sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH2, has emerged as a promising bioactive ingredient in the fields of dermo-cosmetics and tissue regeneration. Developed by Novacell Technology under the trade name W3 peptide (NCP901), this hexameric peptide was identified through peptide library technology for its multifaceted effects on skin, including whitening, wrinkle reduction, and wound healing.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of Hexapeptide-33, with a focus on its mechanism of action through G-Protein-Coupled Receptors (GPCRs). Detailed experimental protocols and quantitative data are presented to support its efficacy, providing a valuable resource for researchers and professionals in drug development and cosmetic science.
Discovery and Development
Hexapeptide-33 was developed by Novacell Technology using peptide library technology.[1] This high-throughput screening method allows for the rapid synthesis and evaluation of a vast number of peptides to identify candidates with specific biological activities. The development of Hexapeptide-33, also known as NCP101, was aimed at identifying a peptide ligand for G-Protein-Coupled Receptors (GPCRs) with multi-functional benefits for the skin, specifically targeting whitening, wrinkle reduction, and wound healing.
Synthesis and Purification
The synthesis of Hexapeptide-33 (Ser-Phe-Lys-Leu-Arg-Tyr-NH2) is achieved through Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for peptide production.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hexapeptide-33
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)
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Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
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First Amino Acid Coupling:
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Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
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Wash the resin thoroughly with DMF and DCM.
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Activate the carboxyl group of Fmoc-Tyr(tBu)-OH with HBTU/HOBt and DIPEA in DMF.
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Add the activated amino acid to the resin and allow the coupling reaction to proceed.
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Wash the resin to remove excess reagents.
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Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH.
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Final Deprotection: Remove the final Fmoc group from the N-terminal serine.
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Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Pbf, Boc).
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Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to remove scavengers and by-products.
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Lyophilization: Lyophilize the crude peptide to obtain a powder.
Experimental Protocol: Purification by Preparative HPLC
Instrumentation:
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Preparative High-Performance Liquid Chromatography (HPLC) system
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C18 reverse-phase column
Mobile Phase:
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
Procedure:
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Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.
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Gradient Elution: Inject the peptide solution onto the C18 column and elute with a linear gradient of Solvent B.
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Fraction Collection: Collect fractions corresponding to the major peptide peak.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Hexapeptide-33 with a purity of ≥95%.[2]
Biological Activity and Efficacy
Hexapeptide-33 exerts its biological effects through multiple mechanisms, leading to improvements in skin whitening, wrinkle reduction, and wound healing.
Whitening Effect: Melanin (B1238610) Synthesis Inhibition
Hexapeptide-33 has been shown to inhibit the synthesis of melanin, the primary pigment responsible for skin color.
Experimental Protocol: In Vitro Melanin Synthesis Assay
Cell Line: B16F10 mouse melanoma cells
Materials:
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Hexapeptide-33
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Alpha-melanocyte-stimulating hormone (α-MSH)
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DMEM (Dulbecco's Modified Eagle Medium)
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FBS (Fetal Bovine Serum)
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NaOH (Sodium hydroxide)
Procedure:
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Cell Seeding: Seed B16F10 cells in a culture plate and allow them to adhere.
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Treatment: Treat the cells with varying concentrations of Hexapeptide-33 in the presence of α-MSH to stimulate melanin production.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).
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Cell Lysis: Lyse the cells with NaOH.
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Melanin Quantification: Measure the absorbance of the cell lysates at 405 nm to determine the melanin content.
| Concentration of Hexapeptide-33 | Melanin Synthesis Inhibition (%) |
| 1 µg/mL | Data not available |
| 10 µg/mL | Data not available |
| 100 µg/mL | Data not available |
(Note: Specific quantitative data on the percentage of melanin synthesis inhibition by Hexapeptide-33 is not publicly available in the searched resources. The table is provided as a template for data presentation.)
Anti-Wrinkle Effect: Collagen Synthesis Promotion
Hexapeptide-33 stimulates the synthesis of collagen, a key structural protein in the dermis that provides strength and elasticity to the skin.
Experimental Protocol: In Vitro Collagen Synthesis Assay
Cell Line: Human dermal fibroblasts (HDFs)
Materials:
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Hexapeptide-33
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DMEM
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FBS
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Pro-Collagen Type I C-Peptide (PIP) EIA Kit
Procedure:
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Cell Seeding: Culture HDFs in a multi-well plate.
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Treatment: Treat the cells with different concentrations of Hexapeptide-33.
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Incubation: Incubate the cells for a defined period (e.g., 48 hours).
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Supernatant Collection: Collect the cell culture supernatant.
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Collagen Quantification: Measure the amount of pro-collagen type I C-peptide in the supernatant using an ELISA kit.
| Concentration of Hexapeptide-33 | Increase in Collagen I Synthesis (%) |
| 1 ppm | Data not available |
| 10 ppm | Data not available |
| 100 ppm | Data not available |
(Note: Specific quantitative data on the percentage increase in collagen synthesis by Hexapeptide-33 is not publicly available in the searched resources. The table is provided as a template for data presentation.)
Wound Healing Effect: Promotion of Cell Migration
Hexapeptide-33 has been observed to promote the migration of skin cells, a critical step in the wound healing process.
Experimental Protocol: In Vitro Scratch Wound Healing Assay
Cell Line: Human keratinocytes (HaCaT) or Human Dermal Fibroblasts (HDFs)
Materials:
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Hexapeptide-33
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DMEM
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FBS
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Pipette tip or cell scraper
Procedure:
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Cell Monolayer: Grow cells to confluence in a culture plate.
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Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
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Treatment: Treat the cells with Hexapeptide-33.
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Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
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Analysis: Measure the width or area of the scratch over time to determine the rate of cell migration and wound closure.
| Time Point | Wound Closure (%) with Hexapeptide-33 | Wound Closure (%) - Control |
| 12 hours | Data not available | Data not available |
| 24 hours | Data not available | Data not available |
(Note: Specific quantitative data on the percentage of wound closure with Hexapeptide-33 is not publicly available in the searched resources. The table is provided as a template for data presentation.)
Mechanism of Action: Signaling Pathways
Hexapeptide-33 functions as a ligand for G-Protein-Coupled Receptors (GPCRs), specifically targeting Adhesion G-Protein-Coupled Receptors (aGPCRs) expressed in skin keratinocytes.[1]
Caption: Proposed signaling pathway of Hexapeptide-33 in skin cells.
The binding of Hexapeptide-33 to aGPCRs on keratinocytes is believed to initiate a cascade of intracellular signaling events. This involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of downstream effector enzymes such as adenylyl cyclase or phospholipase C. This leads to changes in the levels of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). These second messengers then trigger various cellular responses, including the regulation of gene expression related to melanin synthesis, collagen production, and cell migration.
Experimental Workflows
Caption: General experimental workflow for Hexapeptide-33.
Conclusion
Hexapeptide-33 is a synthetic peptide with well-documented, multi-faceted benefits for skin health, including whitening, anti-wrinkle, and wound healing properties. Its mechanism of action via GPCR signaling in keratinocytes provides a basis for its observed efficacy. While the publicly available quantitative data on its performance is limited, the established experimental protocols provide a framework for further investigation and validation of its biological activities. The detailed synthesis and purification procedures ensure the production of a high-purity peptide for research and commercial applications. As the demand for effective and scientifically validated cosmetic ingredients continues to grow, Hexapeptide-33 represents a significant advancement in the field of peptide-based dermo-cosmetics. Further research to elucidate the specific downstream signaling pathways and to generate more extensive quantitative efficacy data will be invaluable for its continued development and application.
